tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
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Description
The compound you mentioned contains several functional groups, including a tert-butyl group, a Boc-protected amino group, a methoxycarbonyl group, and a phenoxy group. These groups are connected in a complex structure with multiple ether (trioxa) and amide (diazanonadecan) linkages .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and linkages. The tert-butyl group is a bulky group that can influence the stereochemistry of the compound .
Chemical Reactions Analysis
The Boc group in the compound can be removed using acid in a process known as Boc deprotection . This reaction involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a tert-butyl group are generally non-polar and hydrophobic . The Boc-protected amino group would make the compound sensitive to acidic conditions .
Scientific Research Applications
Protection and Deprotection of Functional Groups
The tert-butyl (Boc) group is prominently used in the protection of functional groups in synthetic chemistry. The Boc group stabilizes sensitive molecular structures during reaction sequences, making it essential for complex organic syntheses, especially in peptide synthesis. Rao et al. (2017) highlight a novel reagent, Boc-OASUD, for the efficient introduction of the Boc protecting group to amines and amino acids, emphasizing its superiority in stability and reactivity compared to traditional reagents (Rao et al., 2017). Similarly, Heydari et al. (2007) demonstrate the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness (Heydari et al., 2007). The utility of the Boc group in protecting amine functionalities is further exemplified by its use in synthesizing N-Boc protected derivatives from amines and amino acids (Harris & Wilson, 2009).
Synthesis and Characterization of Organic Derivatives
Bamba et al. (2020) report on the synthesis of N-tert-butoxycarbonyl (BOC) protected organic derivatives, highlighting the method's importance in creating hybrid materials for various applications (Bamba et al., 2020). Chankeshwara and Chakraborti (2006) also discuss the catalyst-free N-tert-butyloxycarbonylation of amines in water, emphasizing the chemoselectivity and environmental advantages of the process (Chankeshwara & Chakraborti, 2006).
Applications in Polymer Chemistry
Jing et al. (2019) explore the use of the tert-butoxycarbonyl (BOC) group in polymer chemistry, particularly in the study of thermal decomposition of methacrylate polymers containing the BOC moiety. The study offers insights into the stability and reactivity of such polymers under different conditions (Jing et al., 2019).
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O12/c1-30(2,3)45-24(35)11-12-32-26(36)25(34-29(39)46-31(4,5)6)27(37)33-13-14-41-15-16-42-17-18-43-19-20-44-23-10-8-9-22(21-23)28(38)40-7/h8-10,21,25H,11-20H2,1-7H3,(H,32,36)(H,33,37)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRGXFMEQJWTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661841 |
Source
|
Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-61-5 |
Source
|
Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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